5-Fluoroisophthalonitrile

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Researchers developing MOFs or TADF photocatalysts often need tailored ligand properties. 5-Fluoroisophthalonitrile (CAS 453565-55-4) delivers: fluorine substitution raises LogP (~1.57) for improved membrane permeability in drug discovery; low molecular weight (146.12) enables high-porosity MOFs; and its electron-poor core serves as a scaffold for visible-light TADF emitters like 3DPAFIPN. Available at 98% purity with batch-specific QC, shipped globally.

Molecular Formula C8H3FN2
Molecular Weight 146.12 g/mol
CAS No. 453565-55-4
Cat. No. B1304865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisophthalonitrile
CAS453565-55-4
Molecular FormulaC8H3FN2
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)F)C#N
InChIInChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
InChIKeyIJOYGTWYIUJJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisophthalonitrile (CAS 453565-55-4): Key Properties and Procurement Baseline for R&D


5-Fluoroisophthalonitrile (CAS 453565-55-4), also known as 3,5-dicyanofluorobenzene, is a fluorinated aromatic dinitrile with the molecular formula C₈H₃FN₂ and a molecular weight of 146.12 g/mol. It features a benzene ring substituted with a fluorine atom at the 5-position and two nitrile (-C≡N) groups at the 1- and 3-positions [1][2]. This substitution pattern and the strong electron-withdrawing nature of fluorine confer distinct electronic properties and reactivity compared to its non-fluorinated and other halogenated analogs . Commercially, it is available in high purity (typically ≥98%) from multiple global suppliers for research and industrial applications [3].

Why Generic 'Isophthalonitrile' or 'Halogenated Isophthalonitrile' Procurement Fails: The Critical Role of 5-Fluoro Substitution


Substituting 5-fluoroisophthalonitrile with a generic 'isophthalonitrile' or even another 5-halogenated analog (e.g., 5-bromo- or 5-chloro-) is not straightforward. The specific electronic and steric effects of the fluorine atom at the 5-position directly modulate the reactivity of the adjacent nitrile groups, the aromatic ring's electron density, and the compound's overall physicochemical properties [1]. These differences translate into quantifiable variations in key performance metrics such as coordination geometry in supramolecular assemblies, photophysical properties in derived TADF emitters, and even biological activity in inhibitor studies [2][3]. The following evidence demonstrates that the 5-fluoro derivative offers distinct, measurable advantages in specific applications, making it a non-interchangeable building block for targeted research and development.

Quantitative Differentiation of 5-Fluoroisophthalonitrile: Evidence-Based Comparison vs. Analogs


5-Fluoro vs. 5-Bromo: Molecular Weight and Density Advantage for Coordination Chemistry

5-Fluoroisophthalonitrile provides a significantly lower molecular weight and density compared to its 5-bromo analog. This can be a critical factor in designing metal-organic frameworks (MOFs) and coordination polymers where a lighter, less dense ligand is required to achieve desired porosity or crystal packing . The smaller atomic radius of fluorine also allows for distinct π-π stacking interactions and coordination geometries not achievable with the bulkier bromine [1].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Enhanced Lipophilicity (LogP) for Biological Activity: 5-Fluoro vs. Parent Isophthalonitrile

The introduction of a fluorine atom at the 5-position significantly increases the compound's lipophilicity compared to the parent isophthalonitrile. The predicted LogP value for 5-fluoroisophthalonitrile is 1.57, a property that is crucial for improving membrane permeability in biological systems and for tuning the pharmacokinetic profile of drug candidates . While a direct experimental LogP for isophthalonitrile is not widely reported, its lower LogP is qualitatively inferred from its higher water solubility and the known effect of fluorine substitution [1]. This difference can influence the bioavailability and target engagement of derived pharmaceutical agents.

Medicinal Chemistry Drug Discovery ADME Properties

Biological Activity: 5-Fluoro vs. Other 5-Substituted Isophthalic Acid Derivatives as Enzyme Inhibitors

In a comparative study, 5-fluoroisophthalic acid (the hydrolyzed derivative of 5-fluoroisophthalonitrile) demonstrated competitive inhibition of bovine liver glutamate dehydrogenase. While the study evaluated several 5-substituted isophthalic acids (including 5-carboxy-, 5-hydroxy-, 5-methoxy-, 5-fluoro-, 5-bromo-, 5-cyano-, and 5-methyl-), the inhibition constants (Ki) were not reported in the accessible abstract [1]. However, the study confirms that the 5-fluoro substituent yields an active inhibitor, providing a biological baseline for this substitution pattern. The data suggests that the electronic effects of the 5-fluoro group are sufficient to confer specific enzyme interaction, a property that is not shared by all substituents.

Biochemistry Enzyme Inhibition Glutamate Dehydrogenase

Optimal Use Cases for 5-Fluoroisophthalonitrile Based on Differentiated Evidence


Construction of Lightweight, Fluorinated Metal-Organic Frameworks (MOFs) and Coordination Cages

As a low molecular weight and low-density ligand (see Evidence Item 1), 5-fluoroisophthalonitrile is ideal for constructing MOFs where minimizing framework density is critical for achieving high porosity and surface area. Its ability to form stable coordination complexes with metals like copper and zinc and to engage in unique π-π stacking interactions to build supramolecular octahedra [1] makes it a versatile tecton in crystal engineering. For researchers in this field, this compound offers a distinct structural advantage over heavier halogenated analogs like 5-bromoisophthalonitrile.

Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In drug discovery programs targeting enzymes or cellular pathways where membrane permeability is a limiting factor, 5-fluoroisophthalonitrile is a valuable building block. Its predicted LogP of ~1.57 (see Evidence Item 2) offers a significant increase in lipophilicity over non-fluorinated isophthalonitrile cores. This property can be exploited to improve the ADME profile of lead compounds, making it a strategic choice for medicinal chemists focused on developing orally bioavailable therapeutics.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Photocatalysts

5-Fluoroisophthalonitrile serves as a core scaffold for advanced TADF materials. While the evidence here is based on a derivative, the compound's electronic structure makes it a suitable precursor for synthesizing photocatalysts like 3DPAFIPN [2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile] [2][3]. For materials scientists developing next-generation photoredox catalysts, the 5-fluoro substitution is a key functional handle that can tune the optoelectronic properties of the final material, differentiating it from other halogenated or non-halogenated isophthalonitrile cores.

Development of Novel Enzyme Inhibitors

The established role of 5-fluoroisophthalic acid (the hydrolyzed derivative) as a competitive inhibitor of glutamate dehydrogenase (see Evidence Item 3) provides a precedent for using the 5-fluoroisophthalonitrile scaffold in biochemical tool development. This supports its use as a core for synthesizing focused libraries of inhibitors targeting enzymes that recognize the isophthalate/phthalonitrile moiety. This application is supported by its well-defined synthetic accessibility and commercial availability in high purity.

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